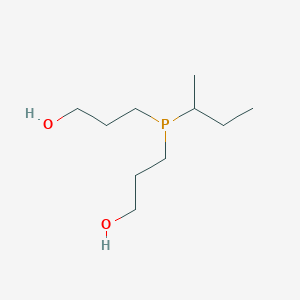

s-Butyl bis(3-hydroxypropyl) phosphine

Description

Properties

CAS No. |

79579-99-0 |

|---|---|

Molecular Formula |

C10H23O2P |

Molecular Weight |

206.26 g/mol |

IUPAC Name |

3-[butan-2-yl(3-hydroxypropyl)phosphanyl]propan-1-ol |

InChI |

InChI=1S/C10H23O2P/c1-3-10(2)13(8-4-6-11)9-5-7-12/h10-12H,3-9H2,1-2H3 |

InChI Key |

MPCWRRRDTXBIRB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)P(CCCO)CCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Tris(3-hydroxypropyl)phosphine (THPP)

- Substituents : Three 3-hydroxypropyl groups.

- Key Properties: Superior aqueous solubility due to three hydroxyl groups. Enhanced stability against oxidation compared to tris(2-carboxyethyl)phosphine (TCEP), a common disulfide reductant . Non-HCl salt form avoids buffer interference in biological applications.

- Comparison :

- s-Butyl bis(3-hydroxypropyl) phosphine has one fewer hydroxypropyl group, which may reduce solubility but increase steric shielding around phosphorus.

- The s-butyl group could improve lipid membrane permeability relative to THPP, broadening its utility in cellular systems.

1,2-Bis(dihydroxypropylphosphino)ethane (DHPrPE)

- Substituents: Two dihydroxypropylphosphino groups linked by an ethane backbone.

- Key Properties :

- Comparison: Unlike DHPrPE, this compound is monodentate, limiting its ability to form rigid metal coordination geometries. The branched s-butyl group may hinder metal-ligand binding kinetics compared to DHPrPE’s linear ethane backbone.

Bis(2-furyl)phosphine

- Substituents : Two aromatic 2-furyl groups.

- Key Properties :

- Comparison: The hydroxypropyl groups in this compound confer greater polarity and oxidation resistance.

Physicochemical Properties

Notes:

- Solubility trends correlate with hydroxyl group count; THPP > this compound > DHPrPE > Bis(2-furyl)phosphine.

- Oxidation stability is influenced by substituent electron-donating effects and steric hindrance.

Preparation Methods

Reaction Setup and Conditions

A one-gallon stainless steel pressure reactor is charged with 2.0 moles of 2-butene, 3.0 moles of phosphine (50% excess), and 600 mL of toluene. AIBN (0.5 g dissolved in toluene) is introduced incrementally to sustain radical generation. The mixture is heated to 85–90°C under nitrogen purge, with stirring maintained for 2.5 hours. Pressure monitoring reveals a gradual drop from 190 psig to 185 psig, indicating alkene consumption.

Key Parameters:

-

Temperature : 85–90°C (optimized for radical stability and reaction rate).

-

Catalyst : AIBN at 0.5–5.5 g per mole of phosphine.

-

Solvent : Toluene (ensures homogeneity and moderates exothermicity).

Mechanistic Insights

The reaction proceeds via a free radical chain mechanism:

-

Initiation : AIBN decomposes thermally to generate cyanopropyl radicals ().

-

Propagation : Radicals abstract hydrogen from phosphine, forming , which adds to 2-butene’s double bond. Subsequent hydrogen abstraction from another PH₃ molecule propagates the chain.

-

Termination : Radical recombination yields the final phosphine product, likely a mixture of s-butyl and hydroxypropyl-substituted species.

Role of Solvent and Catalytic System

Solvent Selection

Toluene is favored for its inertness and ability to dissolve both phosphine and 2-butene. Alternative solvents like tetrahydrofuran (THF) or alcohols are avoided due to potential side reactions with radicals or phosphine.

Catalyst Optimization

AIBN’s half-life at 85°C (~1 hour) aligns with the reaction duration, ensuring sustained radical flux. Comparative studies with other initiators (e.g., benzoyl peroxide) show inferior yields due to premature decomposition or side reactions.

Industrial-Scale Modifications

Batch vs. Continuous Processes

The patent describes a batch process, but continuous flow systems could enhance efficiency. For example, staggered AIBN injection minimizes localized exotherms and improves product consistency.

Post-Synthesis Isolation and Purification

Distillation Techniques

The crude product is distilled under reduced pressure (1 Torr) to isolate this compound, which boils at 196–198°C. Fractional distillation separates it from byproducts like tris(3-hydroxypropyl) phosphine or unreacted starting materials.

Analytical Characterization

-

NMR Spectroscopy : shows a singlet at δ −20 to −25 ppm, confirming phosphine formation.

-

Mass Spectrometry : Molecular ion peak at m/z 208.24 (C₉H₂₁O₃P).

Challenges and Limitations

Byproduct Formation

The reaction produces a mixture of phosphines, including 3-hydroxypropyl di-s-butyl phosphine oxide (up to 15% yield). Selective inhibition of oxide formation requires strict oxygen exclusion, often challenging at scale.

Yield Optimization

Excess phosphine (50% molar excess) improves conversion but complicates recycling. Patent data suggest a maximum yield of 68% under optimal conditions.

Comparative Analysis with Related Phosphines

Tris(3-Hydroxypropyl) Phosphine

Synthesized via allyl alcohol and PH₃, this analog lacks the s-butyl group, making it more hydrophilic (water solubility: 20 mg/mL). It serves as a disulfide reductant in biochemistry, unlike the flame-retardant focus of s-butyl derivatives.

Tri-tert-Butylphosphine

A sterically hindered phosphine with applications in catalysis. Its synthesis involves PH₃ and tert-butanol under acidic conditions, contrasting with the radical route used for s-butyl analogs.

Environmental and Regulatory Aspects

Q & A

Basic Question: How can researchers optimize the synthesis of s-Butyl bis(3-hydroxypropyl) phosphine to enhance yield and purity?

Methodological Answer:

Synthesis optimization typically involves systematic variation of reaction parameters. Key strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., THF or acetonitrile) may improve solubility of intermediates, while reducing side reactions .

- Temperature Control : Gradual addition of reagents at 0–5°C minimizes exothermic side reactions, followed by warming to room temperature for completion.

- Purification Techniques : Column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate) effectively isolates the product. Confirm purity via P NMR to detect residual phosphine oxides or byproducts .

Basic Question: What experimental methods are effective for characterizing the oxidative stability of this compound?

Methodological Answer:

Stability under oxidative conditions can be assessed using:

- Oxygen Exposure Tests : Monitor air sensitivity by exposing the compound to ambient air and tracking degradation via P NMR over 24–72 hours. Compare with tris(3-hydroxypropyl)phosphine (THPP), which exhibits enhanced air stability due to steric shielding of the phosphorus center .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures under nitrogen/air atmospheres to evaluate thermal stability.

- Electrochemical Analysis : Cyclic voltammetry in anhydrous acetonitrile quantifies oxidation potentials, correlating with redox stability .

Advanced Question: How does this compound influence reaction kinetics in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

Mechanistic insights require:

- Kinetic Profiling : Use in situ P NMR or stopped-flow UV-Vis spectroscopy to monitor ligand exchange rates between the phosphine and Pd intermediates. Compare with bulkier ligands (e.g., tris(3,5-dimethylphenyl)phosphine) to assess steric effects on catalytic turnover .

- Isotopic Labeling : Introduce C or H isotopes into substrates to track regioselectivity or rate-determining steps via kinetic isotope effects (KIEs) .

- Computational Modeling : Density functional theory (DFT) calculations at the B3LYP/6-31G* level model transition states, revealing electronic contributions of the phosphine’s hydroxypropyl groups to Pd coordination .

Advanced Question: How can researchers resolve contradictions between computational predictions and experimental observations in reactions involving this compound?

Methodological Answer:

Address discrepancies through:

- Solvent and Counterion Effects : Many computational models neglect solvent or counterion interactions. Re-run DFT simulations with explicit solvent molecules (e.g., water or methanol) and compare with experimental data under identical conditions .

- Steric Parameter Quantification : Use Tolman’s cone angle or buried volume (%V) calculations to refine steric parameters in models, which may explain deviations in ligand efficacy predictions .

- Experimental Validation : Perform control reactions with structurally analogous phosphines (e.g., bis(3-hydroxypropyl)phenylphosphine) to isolate electronic vs. steric contributions .

Advanced Question: What strategies enable the design of chiral ligands based on this compound for asymmetric catalysis?

Methodological Answer:

Ligand design methodologies include:

- Chiral Auxiliary Incorporation : Introduce enantiopure substituents (e.g., menthol or binaphthyl groups) to the hydroxypropyl chains. Characterize diastereomeric excess via chiral HPLC or Mosher ester analysis .

- Cooperative Catalysis : Pair the phosphine with hydrogen-bond donors (e.g., thioureas) to enhance enantioselectivity in prochiral substrate activation .

- X-ray Crystallography : Resolve ligand-metal complex structures to identify stereochemical preferences and refine coordination geometries .

Advanced Question: What analytical techniques are critical for detecting trace impurities in this compound that may interfere with catalytic performance?

Methodological Answer:

High-sensitivity methods include:

- LC-MS/MS : Quantify phosphine oxide byproducts (<0.1% detection limit) using reverse-phase C18 columns and electrospray ionization .

- ICP-OES : Measure residual metal catalysts (e.g., Pd or Ni) from synthesis, which can poison catalytic systems .

- DOSY NMR : Differentiate oligomeric impurities via diffusion coefficients, ensuring monomeric phosphine integrity .

Advanced Question: How can researchers evaluate the environmental impact of this compound in laboratory waste streams?

Methodological Answer:

Environmental screening involves:

- Degradation Studies : Expose the compound to simulated sunlight (UV irradiation) and analyze breakdown products via GC-MS. Compare with EPA guidelines for phosphorous flame retardants .

- Aquatic Toxicity Assays : Test acute toxicity using Daphnia magna or algal growth inhibition assays. Use EC values to classify hazards under REACH regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.